Cetraxate - 34675-84-8

Cetraxate

Catalog Number: EVT-295273
CAS Number: 34675-84-8
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cetraxate hydrochloride, chemically known as 4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride, is a synthetic compound with anti-plasmin, anti-casein, and anti-trypsin activities. [] It is classified as an anti-ulcer agent, specifically recognized for its cytoprotective properties. [, ] In scientific research, cetraxate is primarily utilized to investigate its impact on various physiological processes related to gastric mucosal defense mechanisms and its potential role in mitigating gastric mucosal damage. [, , , , , , , , , ]

Synthesis Analysis

Cetraxate hydrochloride can be synthesized industrially through a chemical protective method for p-hydroxy propionic acid derivatives. [] Additionally, an enzymatic debenzylation method has been established using cellulase enzymes derived from Aspergillus sp., which selectively hydrolyze lower alkyl groups or phenyl groups of p-hydroxy propionic acid derivatives, including cetraxate benzyl ester hydrochloride, to produce cetraxate hydrochloride. []

Molecular Structure Analysis

Cetraxate can be hydrolyzed in the gastrointestinal tract and blood, resulting in the formation of p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). [] This hydrolysis process plays a crucial role in its metabolic pathway.

Mechanism of Action
  • Enhancement of Gastric Mucosal Blood Flow: Cetraxate significantly increases gastric mucosal blood flow, improving microcirculation and oxygenation, which strengthens mucosal defenses. [, , , , , ]
  • Stimulation of Mucus Glycoprotein Synthesis: Cetraxate elevates UDP-galactosyltransferase activity, a key enzyme in mucus glycoprotein synthesis, contributing to the protective mucus barrier. []
  • Inhibition of Protease Activity: Cetraxate possesses anti-protease activity, particularly against plasmin, which may help prevent microcirculatory disturbances and tissue damage. []
  • Modulation of Sensory Nerve Stimulation: Cetraxate raises plasma levels of calcitonin gene-related peptide (CGRP) and substance P, suggesting potential stimulation of capsaicin-sensitive afferent nerves involved in mucosal defense. []
  • Antioxidant Effects: Cetraxate exhibits antioxidant activity, inhibiting the generation of oxygen free radicals and protecting the gastric mucosa from oxidative stress. []

While prostaglandins are believed to play a role in some of these mechanisms, evidence suggests that cetraxate's activity may also involve pathways independent of prostaglandins. [, ]

Applications
  • Gastric Lesion Models: Cetraxate has demonstrated protective effects in diverse gastric lesion models, including those induced by HCl•ethanol, aspirin, indomethacin, water-immersion stress, serotonin, taurocholate, acetic acid, and ischemia/reperfusion. [, , , , , , , , , ] These models help elucidate the mechanisms underlying its cytoprotective activity and its potential for preventing or treating various forms of gastric injury.
  • Gastric Mucosal Blood Flow Studies: Cetraxate's ability to increase gastric mucosal blood flow has been investigated using various methods, including laser Doppler flowmetry and reflectance spectrophotometry, to assess its impact on microcirculation and oxygenation in both healthy subjects and those with gastric ulcers. [, , ]
  • Helicobacter pylori Infection Studies: Cetraxate has been investigated as part of triple therapy regimens for Helicobacter pylori eradication, examining its potential anti-Helicobacter pylori activity and its influence on gastric mucosal blood flow during ulcer healing. [, ]
  • Chronic Gastritis Studies: Studies have examined the effects of cetraxate on chronic gastritis, assessing its influence on histological parameters like mucosal hypertrophy, cell infiltration, and intestinal metaplasia. [, ]
  • Pancreatitis Studies: Cetraxate has been investigated for its protective effects in experimental models of caerulein-induced pancreatitis, assessing its ability to prevent hyperamylasemia, pancreatic edema, and subcellular redistribution of lysosomal enzymes. []

Tranexamic Acid

Compound Description: Tranexamic acid is an antifibrinolytic agent that inhibits the breakdown of fibrin clots, thereby reducing bleeding. It is a synthetic derivative of the amino acid lysine.

Relevance: Tranexamic acid is a major metabolite of cetraxate. [] Studies have shown that tranexamic acid possesses anti-ulcer activity similar to cetraxate, suggesting that it may contribute to cetraxate's therapeutic effects.

p-Hydroxyphenylpropionic Acid (PHPA)

Compound Description: p-Hydroxyphenylpropionic acid is a metabolite of cetraxate.

Relevance: PHPA is formed during the metabolism of cetraxate in the body. While it is distributed in various organs, its specific role in cetraxate's anti-ulcer activity is not fully understood.

p-Hydroxybenzoic Acid (PHBA)

Compound Description: p-Hydroxybenzoic acid, a phenolic compound, is known for its antimicrobial properties and is widely used as a preservative.

Relevance: PHBA is identified as a newly discovered metabolite of cetraxate in the body. Similar to PHPA, its contribution to cetraxate's overall anti-ulcer activity remains unclear.

Cetraxate Methyl Ester

Compound Description: Cetraxate methyl ester is a synthetic derivative of cetraxate where the terminal carboxyl group is esterified with a methyl group.

Relevance: Cetraxate methyl ester serves as a precursor in the enzymatic synthesis of cetraxate. Microbacterium sp. strain 7-1W cells, possessing a specific esterase, can efficiently cleave the terminal methyl ester bond, converting cetraxate methyl ester to cetraxate.

Cetraxate Benzyl Ester Hydrochloride

Compound Description: Cetraxate benzyl ester hydrochloride is another synthetic precursor of cetraxate where the terminal carboxyl group is esterified with a benzyl group.

Relevance: Similar to cetraxate methyl ester, cetraxate benzyl ester hydrochloride is used in the enzymatic production of cetraxate. A debenzylating enzyme found in Aspergillus niger can hydrolyze cetraxate benzyl ester hydrochloride, yielding cetraxate. This enzymatic approach offers a potentially efficient and environmentally friendly method for cetraxate synthesis.

Geranylgeranylacetone (GGA)

Compound Description: Geranylgeranylacetone is an acyclic polyisoprenoid that exhibits anti-ulcer activity. It is known to induce heat shock proteins, which play a role in protecting cells from various stresses.

Relevance: Like cetraxate, GGA has been shown to increase UDP-galactosyltransferase (UDP-Gal-T) activity in rat gastric mucosa. This enzyme is crucial for synthesizing mucus glycoprotein, a vital component of the gastric mucosal defensive barrier. This shared mechanism suggests that both GGA and cetraxate might exert their gastroprotective effects by enhancing mucus production.

Indomethacin

Compound Description: Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) known to inhibit prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes.

Prostaglandin E1 (PGE1)

Compound Description: Prostaglandin E1 is an endogenous prostaglandin known to possess various physiological effects, including vasodilation and cytoprotection in the gastric mucosa.

Relevance: PGE1 is often used in research to explore the role of prostaglandins in the mechanism of action of anti-ulcer drugs. Studies have demonstrated that exogenous administration of PGE1 can enhance UDP-Gal-T activity in rat gastric mucosa, similar to the effects observed with cetraxate. This finding suggests that cetraxate might exert its gastroprotective effects, at least partially, by promoting prostaglandin synthesis.

Pantoprazole

Compound Description: Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion by irreversibly blocking the H+/K+-ATPase enzyme in parietal cells.

DA-9601

Compound Description: DA-9601 is a novel herbal medicine formulation developed for the treatment of gastritis and gastric ulcers. While its precise mechanism of action is not fully elucidated, it is suggested to exert cytoprotective effects by enhancing antioxidative activity and strengthening endogenous protective mechanisms in the gastric mucosa.

Relevance: DA-9601 was compared with cetraxate in a clinical trial for the treatment of erosive gastritis. The results showed that both DA-9601 treatment groups (180 mg and 360 mg) exhibited significantly higher endoscopic cure rates compared to the cetraxate group (600 mg). These findings suggest that DA-9601 might be a more effective therapeutic option for erosive gastritis than cetraxate.

Aldioxa

Compound Description: Aldioxa, also known as aluminum sucrose sulfate, is an antacid drug that neutralizes gastric acid.

Gefarnate

Compound Description: Gefarnate is an anti-ulcer drug known to exert its effects through various mechanisms, including inhibition of acid secretion, stimulation of mucus and bicarbonate secretion, and enhancement of mucosal blood flow.

Relevance: Gefarnate is frequently used as a comparator drug in preclinical and clinical studies evaluating the efficacy and safety of cetraxate. [, ] While both drugs share similar pharmacological targets and therapeutic goals, their relative effectiveness might vary depending on the specific experimental model or clinical condition.

Troxipide

Compound Description: Troxipide is an anti-ulcer drug known for its cytoprotective and anti-inflammatory properties. [, ] It is suggested to exert its effects through various mechanisms, including scavenging of reactive oxygen species, inhibition of inflammatory cytokine production, and enhancement of prostaglandin synthesis.

Relevance: Troxipide has been compared to cetraxate in several studies exploring their gastroprotective effects against various experimental gastric lesions. [, ] While both drugs demonstrate efficacy in protecting the gastric mucosa, troxipide exhibited greater potency than cetraxate in certain models, particularly those involving aspirin-, HCl-, and water-immersion stress-induced lesions. These findings suggest that troxipide might be a more effective therapeutic option for certain types of gastric ulcers.

Properties

CAS Number

34675-84-8

Product Name

Cetraxate

IUPAC Name

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20)

InChI Key

FHRSHSOEWXUORL-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O

Synonyms

4-(2-carboxyethyl)phenyl-trans-4-aminomethylcyclohexane carboxylate hydrochloride
cetraxate
cetraxate hydrochloride, (trans)-isomer
DV 1006

Canonical SMILES

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.